

"2-Bromo-1-(4-cyclohexylphenyl)ethanone" CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1-(4-cyclohexylphenyl)ethanone
Cat. No.:	B1271396

[Get Quote](#)

Technical Guide: 2-Bromo-1-(4-cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-cyclohexylphenyl)ethanone**, a key intermediate in organic synthesis. This document outlines its chemical properties, a representative synthesis protocol, and relevant data for its identification and use in research and development.

Core Compound Identification

2-Bromo-1-(4-cyclohexylphenyl)ethanone is a halogenated ketone derivative. Its core structure consists of a cyclohexylphenyl group attached to a bromoethanone moiety.

Identifier	Value
CAS Number	99433-28-0 [1]
Molecular Formula	C ₁₄ H ₁₇ BrO [1] [2] [3]
Molecular Weight	281.19 g/mol
Canonical SMILES	C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr [3]
InChI	InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 [2]
IUPAC Name	2-bromo-1-(4-cyclohexylphenyl)ethanone
Common Synonyms	2-bromo-4'-cyclohexylacetophenone, p-cyclohexylphenacyl bromide

Molecular Structure:

Physicochemical and Spectroscopic Data

While experimental data for this specific molecule is not readily available in the public domain, the following table includes predicted data and typical characteristics for α -bromoacetophenones.

Data Type	Description / Value
Predicted Mass Spectrometry	Predicted Collision Cross Section (CCS) values (\AA^2) per adduct calculated using CCSbase: $[\text{M}+\text{H}]^+$: 281.05358 m/z, 159.4 \AA^2 ; $[\text{M}+\text{Na}]^+$: 303.03552 m/z, 166.9 \AA^2 ; $[\text{M}-\text{H}]^-$: 279.03902 m/z, 167.3 \AA^2 . ^[2]
^1H NMR (Predicted)	Expected signals would include: multiplets for the cyclohexyl protons (approx. 1.2-1.9 ppm), a singlet for the methylene protons adjacent to the bromine (approx. 4.4-4.5 ppm), and doublets for the aromatic protons (approx. 7.3-8.0 ppm). ^[4]
^{13}C NMR (Predicted)	Expected signals would include: peaks for the cyclohexyl carbons (approx. 26-45 ppm), a peak for the brominated methylene carbon (approx. 30-31 ppm), aromatic carbons (approx. 127-148 ppm), and a carbonyl carbon (approx. 190-191 ppm). ^[4]
Infrared (IR) Spectroscopy (Predicted)	A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm^{-1} . C-H stretching from the aromatic and aliphatic groups would appear around 2850-3100 cm^{-1} . The C-Br stretch is expected in the fingerprint region.

Synthesis and Experimental Protocols

2-Bromo-1-(4-cyclohexylphenyl)ethanone is typically synthesized via the α -bromination of its precursor, 4'-cyclohexylacetophenone.^{[5][6]} While a specific protocol for this exact transformation is not published, a representative procedure can be adapted from established methods for the bromination of similar acetophenone derivatives.

Synthesis of Precursor: 4'-Cyclohexylacetophenone

The precursor, 4'-cyclohexylacetophenone (CAS: 18594-05-3), is commercially available.^{[5][7]} It can be synthesized via Friedel-Crafts acylation of cyclohexylbenzene.

Representative α -Bromination Protocol

This protocol is adapted from a general method for the bromination of acetophenones using bromine in acetic acid.^[8]

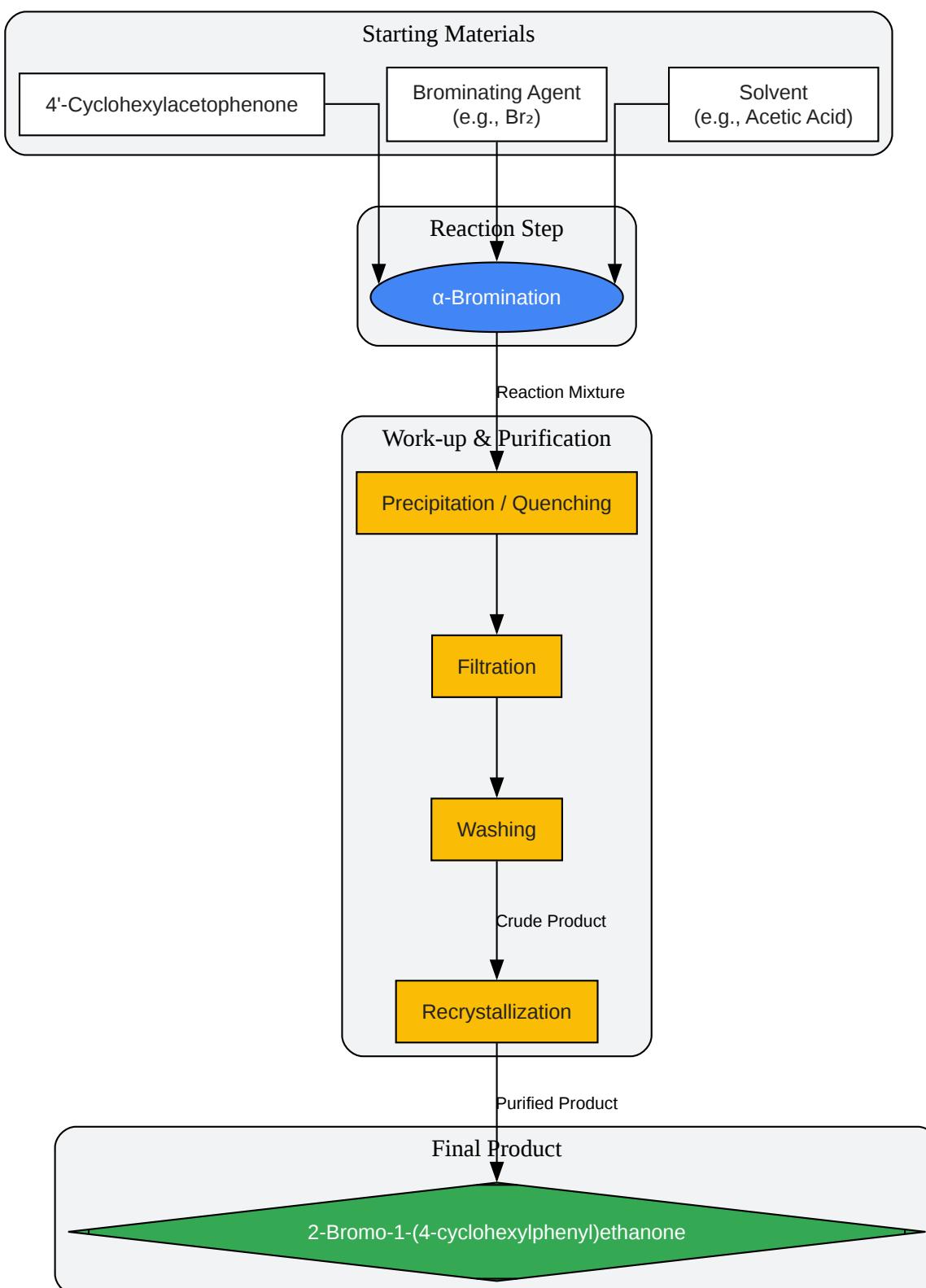
Materials:

- 4'-Cyclohexylacetophenone
- Glacial Acetic Acid
- Bromine (Br₂)
- 50% Ethyl Alcohol (for washing)
- 95% Ethyl Alcohol (for recrystallization)

Procedure:

- In a suitable round-bottom flask, dissolve 4'-cyclohexylacetophenone (1.0 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 20°C.
- After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete (monitor by TLC).
- Upon completion, cool the flask in an ice-water bath to precipitate the product.
- Filter the crude product using suction filtration.
- Wash the collected crystals with cold 50% ethyl alcohol until the filtrate is colorless.
- Dry the crude product.

- For further purification, recrystallize the product from 95% ethyl alcohol to yield **2-Bromo-1-(4-cyclohexylphenyl)ethanone** as a crystalline solid.


Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Applications in Drug Development and Research

α -Bromoacetophenones are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry.^[9] They are key building blocks for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. The presence of the reactive bromo-keto functional group allows for facile nucleophilic substitution reactions, making it a valuable synthon for introducing the cyclohexylphenacyl moiety into target molecules.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-Bromo-1-(4-cyclohexylphenyl)ethanone**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromo-1-(4-cyclohexylphenyl)ethanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. molbase.com [molbase.com]
- 2. PubChemLite - 2-bromo-1-(4-cyclohexylphenyl)ethanone (C14H17BrO) [pubchemlite.lcsb.uni.lu]
- 3. cenmed.com [cenmed.com]
- 4. rsc.org [rsc.org]
- 5. 4-cyclohexyl acetophenone, 18594-05-3 [thegoodsentscompany.com]
- 6. 4'-CYCLOHEXYLACETOPHENONE | 18594-05-3 [amp.chemicalbook.com]
- 7. 4'-环己基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Bromo-1-(4-cyclohexylphenyl)ethanone" CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271396#2-bromo-1-4-cyclohexylphenyl-ethanone-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com